REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]([N:5]([C:12]1([CH2:25][O:26][CH3:27])[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][C:20]2[S:24][CH:23]=[CH:22][CH:21]=2)[CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].Cl.[OH-].[K+].CCC(N(C1(COC)CCN(CCC2SC=CC=2)CC1)C1C=CC=CC=1)=O.[C:58]([OH:70])(=[O:69])[CH2:59][C:60]([CH2:65][C:66]([OH:68])=[O:67])([C:62]([OH:64])=[O:63])[OH:61]>O.C(O)C>[CH3:1][CH2:2][C:3]([N:5]([C:12]1([CH2:25][O:26][CH3:27])[CH2:13][CH2:14][N:15]([CH2:18][CH2:19][C:20]2[S:24][CH:23]=[CH:22][CH:21]=2)[CH2:16][CH2:17]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].[CH2:65]([C:60]([OH:61])([C:62]([OH:64])=[O:63])[CH2:59][C:58]([OH:70])=[O:69])[C:66]([OH:68])=[O:67] |f:0.1,2.3,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
sufentanil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The organic layer washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give the free base with an LC purity profile of 99.62%
|
Type
|
CUSTOM
|
Details
|
After removal of ethanol the fluffy white powder
|
Type
|
CUSTOM
|
Details
|
was dried in the vacuum oven at 56° C. for 48 hrs
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |